molecular formula C11H14O B15322648 3-(3,4-Dimethylphenyl)prop-2-en-1-ol

3-(3,4-Dimethylphenyl)prop-2-en-1-ol

Cat. No.: B15322648
M. Wt: 162.23 g/mol
InChI Key: HVSPHGVXDMITFJ-ONEGZZNKSA-N
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Description

3-(3,4-Dimethylphenyl)prop-2-en-1-ol is a synthetic organic compound characterized by an allylic alcohol group (prop-2-en-1-ol) attached to a 3,4-dimethylphenyl ring. This structure classifies it as a derivative of cinnamyl alcohol, which is known for its utility in organic synthesis and materials science . The compound features a reactive double bond conjugated with the aromatic ring and a hydroxyl group located on an allylic carbon. The allylic position is known for its propensity towards resonance stabilization, which can facilitate various chemical reactions including oxidations and allylic substitutions, making it a valuable intermediate for constructing more complex molecules . In research and development, this compound holds significant value as a building block or monomer. Studies on structurally similar compounds, such as 3-phenylprop-2-en-1-ol, demonstrate their application as precursors for plasticizers and modifiers in polymer chemistry . For instance, diesters derived from 3-phenylprop-2-en-1-ol have been shown to effectively modify the properties of cross-linked polymers like poly(trimethylolpropane trimethacrylate), leading to altered thermal stability, reduced stiffness, and increased tensile strength . Researchers can leverage this compound to synthesize novel diesters or other derivatives aimed at tailoring the flexibility, thermal, and mechanical properties of advanced polymeric materials. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-3-(3,4-dimethylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h3-6,8,12H,7H2,1-2H3/b4-3+

InChI Key

HVSPHGVXDMITFJ-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/CO)C

Canonical SMILES

CC1=C(C=C(C=C1)C=CCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

(a) 3-(3,4-Dimethoxyphenyl)propan-1-ol (CAS 3929-47-3)

  • Substituents : Methoxy groups at the 3- and 4-positions.
  • Molecular Formula : C₁₁H₁₆O₃; Molecular Weight : 196.24 g/mol.
  • This compound is commercially available with 97% purity, indicating its utility in synthesis .

(b) 3-(4-Fluorophenyl)prop-2-en-1-ol (3d)

  • Substituents : Fluorine at the 4-position.
  • Synthesis : Prepared via reaction of tetrahydrofuran derivatives with 1-chloro-4-ethynylbenzene, yielding 84% isolated product after chromatography.

(c) 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-2-nitro-, (2E) (CAS 915161-59-0)

  • Substituents : Nitro and methoxy groups.
  • Molecular Formula: C₁₁H₁₃NO₅; Molecular Weight: 239.23 g/mol.
  • Impact : The nitro group introduces strong electron-withdrawing effects, likely reducing stability and increasing susceptibility to reduction or nucleophilic attack .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Flash Point (°C) Notable Features
3-(3,4-Dimethylphenyl)prop-2-en-1-ol Not reported Not reported Not reported Methyl groups enhance steric hindrance
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 0.875 73.9 High flash point; liquid at room temp
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol 334.36 Not reported Not reported Complex structure with multiple ether linkages

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: Methyl and methoxy groups (electron donors) increase aromatic ring stability but may reduce electrophilic substitution rates. Fluorine and nitro groups (electron withdrawers) enhance reactivity toward nucleophiles but may decrease thermal stability .
  • Synthetic Accessibility :
    • Fluorophenyl derivatives (e.g., 3d) are synthesized efficiently (84% yield), whereas nitro-substituted analogs may require specialized conditions due to their instability .

Research Tools and Methodologies

  • Structural Analysis : Programs like SHELX and OLEX2 are widely used for crystallographic refinement and structure solution, critical for characterizing these compounds .
  • Custom Synthesis : Companies like Hairui Chemical offer tailored synthesis services for structurally complex derivatives, enabling rapid exploration of structure-activity relationships .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenyl)prop-2-en-1-ol, and how can reaction yields be improved?

The synthesis of this compound can be optimized using methodologies derived from structurally related allylic alcohols. For example:

  • Claisen-Schmidt Condensation : Reacting 3,4-dimethylbenzaldehyde with acetaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated aldehyde, followed by selective reduction using NaBH₄ or LiAlH₄ to yield the allylic alcohol .
  • Grignard Addition : Employing 3,4-dimethylphenylmagnesium bromide with acrolein oxide, followed by acid workup to isolate the product .

Q. Key Optimization Strategies :

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or GC-MS to identify intermediate stages .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)
Claisen-SchmidtNaOH/EtOH, NaBH₄ reduction65–7592–96
Grignard Addition3,4-Dimethylphenyl-MgBr, THF55–6588–94

Q. How can the purity and structural integrity of this compound be validated?

Analytical characterization should include:

  • NMR Spectroscopy : Confirm the allylic alcohol structure via ¹H NMR (δ 5.8–6.5 ppm for vinyl protons, δ 4.2–4.5 ppm for -CH₂OH) and ¹³C NMR (δ 120–140 ppm for aromatic/vinyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (M⁺ = 176.26 g/mol) and detect impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .

Q. What solvents are suitable for dissolving this compound in biological assays?

The compound exhibits moderate polarity due to the hydroxyl and aromatic groups. Recommended solvents include:

  • DMSO : For stock solutions in cell-based assays (≤1% v/v to avoid cytotoxicity).
  • Ethanol/Methanol : For spectroscopic studies or kinetic experiments.
  • Aqueous Buffers : Use with surfactants (e.g., Tween-80) for solubility enhancement in physiological conditions .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of this compound, and how do substituents influence reactivity?

The allylic alcohol undergoes oxidation via two pathways:

  • Ketone Formation : Catalyzed by MnO₂ or PCC in dichloromethane, yielding 3-(3,4-Dimethylphenyl)prop-2-en-1-one.
  • Epoxidation : Using mCPBA in CH₂Cl₂ to form an epoxide intermediate, useful for further functionalization .

Q. Substituent Effects :

  • Electron-donating methyl groups on the aryl ring stabilize the transition state, accelerating oxidation rates compared to unsubstituted analogs .

Q. Table 2: Oxidation Outcomes

Oxidizing AgentProductYield (%)
MnO₂Allylic ketone70–80
mCPBAEpoxide50–60

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

X-ray crystallography (using SHELXL ) reveals intermolecular hydrogen bonds between the hydroxyl group and adjacent aromatic π-systems or solvent molecules. Graph set analysis (e.g., Etter’s rules ) can classify motifs like D₁¹ (single donor-acceptor) or C₂² (cyclic dimers), influencing crystal packing and stability.

Q. Key Findings :

  • Methyl groups sterically hinder close packing, leading to lower melting points compared to halogenated analogs .

Q. What methodologies are effective for studying the compound’s interaction with enzymes like cytochrome P450?

  • Docking Simulations : Use AutoDock Vina to model binding poses in the enzyme’s active site, prioritizing hydrophobic interactions with the aryl ring .
  • In Vitro Assays : Monitor metabolite formation via LC-MS after incubation with recombinant CYP450 isoforms (e.g., CYP3A4) .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) using fluorogenic substrates .

Q. How does structural modification of this compound impact its antimicrobial activity?

SAR studies on analogs (e.g., 3,4-Dimethoxycinnamyl alcohol ) suggest:

  • Increased Lipophilicity : Methyl or methoxy substituents enhance membrane penetration in Gram-positive bacteria.
  • Hydroxyl Group : Critical for hydrogen bonding to bacterial targets (e.g., penicillin-binding proteins).

Q. Table 3: Bioactivity of Structural Analogs

CompoundMIC (μg/mL) vs. S. aureusCytotoxicity (IC₅₀, μM)
This compound12.5–25>100
3,4-Dimethoxycinnamyl alcohol 6.25–12.545–60

Q. What experimental approaches can elucidate the compound’s cytotoxicity mechanisms in cancer cells?

  • MTT/PI Staining : Quantify cell viability and apoptosis in HeLa or MCF-7 lines .
  • ROS Detection : Use DCFH-DA fluorescence to measure oxidative stress induction .
  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) .

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Enzymatic Resolution : Lipase-mediated acetylation to isolate (R)- and (S)-isomers .

Q. What computational tools are suitable for predicting the compound’s environmental fate and biodegradation?

  • EPI Suite : Estimate biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .
  • DFT Calculations : Analyze reaction pathways for hydroxyl radical attack in aqueous environments .

Notes

  • References are based on methodologies from structurally related compounds due to limited direct data on this compound.
  • Experimental protocols should be validated with controls and replicates.

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